3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide
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Overview
Description
3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide is a complex organic compound featuring a benzodiazole ring, an azetidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzodiazole ring, followed by the formation of the azetidine ring, and finally the introduction of the carboxamide group. Common reagents used in these reactions include tert-butylamine, oxalyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring or the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The azetidine ring may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazoles: These compounds also contain a benzotriazole ring and are used as UV stabilizers in lacquers and plastics.
tert-Butyl 4-(1H-1,3-benzodiazol-2-yl)piperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of an azetidine ring.
Uniqueness
3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide is unique due to the presence of both the azetidine and benzodiazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-tert-butylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-20(2,3)18-22-16-8-4-5-9-17(16)24(18)14-12-23(13-14)19(25)21-11-15-7-6-10-26-15/h4-5,8-9,14-15H,6-7,10-13H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZUMGDOEZSVRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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